molecular formula C17H20N4O3 B2906343 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034249-65-3

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2906343
CAS No.: 2034249-65-3
M. Wt: 328.372
InChI Key: TVXBMVGFYAABTC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine (four-membered nitrogen-containing ring), a 1,2,3-triazole substituted with a phenoxymethyl group, and a tetrahydrofuran-3-yl methanone moiety. The azetidine ring confers conformational rigidity, while the triazole serves as a versatile linker. The phenoxymethyl group introduces an ether-based lipophilic substituent, and the tetrahydrofuran-3-yl ketone adds a polar, oxygen-containing heterocycle.

Properties

IUPAC Name

oxolan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-5,8,13,15H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBMVGFYAABTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between the target compound and related triazole-containing derivatives:

Compound Name / Feature Core Structure Triazole Substituent Ketone/Functional Group Molecular Weight (g/mol) Notable Properties (Inferred)
Target Compound Azetidine + triazole Phenoxymethyl Tetrahydrofuran-3-yl methanone ~387.4* Moderate lipophilicity; potential metabolic stability
2-(4-(2,4-Difluorophenyl)...ethanone [] 1,2,4-Triazole + ethanone Sulfonylphenyl, difluorophenyl Phenyl/4-fluorophenyl ethanone ~539.5 High polarity (sulfonyl); possible enhanced solubility
Tetramethyl triazole derivative [] Bis-triazole + sulfonamide Methoxycarbonyl Methylbenzenesulfonamide ~852.9 High polarity (ester groups); potential reactivity
Thiazole-containing analogue [] Azetidine + triazole Phenoxymethyl 2-Phenylthiazol-4-yl methanone ~433.5 Aromatic thiazole may enable π-π interactions

*Molecular weight estimated based on formula.

Key Observations:

Triazole Substituents: The target compound’s phenoxymethyl group (ether linkage) is less polar than the sulfonylphenyl () or methoxycarbonyl () groups. This may reduce aqueous solubility but improve membrane permeability . Electron-withdrawing groups (e.g., sulfonyl in ) could enhance stability against nucleophilic attack compared to the electron-donating phenoxymethyl group .

Ketone/Heterocycle Variations: The tetrahydrofuran-3-yl group in the target compound is non-aromatic and may contribute to metabolic stability due to reduced oxidative susceptibility compared to aromatic systems like 2-phenylthiazole () . Thiazole-containing analogues () could engage in π-π stacking with biological targets, whereas tetrahydrofuran’s oxygen might participate in hydrogen bonding .

In contrast, larger rings (e.g., benzene in ) offer greater flexibility .

Crystallographic and Computational Analysis

  • The SHELX software suite () is widely used for crystallographic refinement of such compounds.

Q & A

Q. What are the common synthetic routes for synthesizing (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core .

Azetidine Functionalization : Coupling of the triazole with azetidine derivatives under nucleophilic substitution conditions (e.g., using DIPEA as a base in DMF at 60–80°C) .

Methanone Linkage : Reaction of the azetidine intermediate with tetrahydrofuran-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU) .

  • Characterization :
  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of triazole and azetidine substitution .
  • Mass Spectrometry (ESI-TOF) : To verify molecular weight and purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1D/2D NMR : Assigns proton environments (e.g., distinguishing azetidine N-CH2 from tetrahydrofuran protons) and confirms spatial proximity via NOESY .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in azetidine and tetrahydrofuran moieties .

Advanced Research Questions

Q. How can regioselectivity challenges in the 1,2,3-triazole ring formation be addressed during synthesis?

  • Methodological Answer :
  • Catalyst Choice :
  • Cu(I) Catalysts : Favor 1,4-regioisomers (kinetically controlled) .
  • Ru(II) Catalysts : Promote 1,5-regioisomers (thermodynamically stable) .
  • Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity by comparing transition-state energies for azide-alkyne cycloaddition pathways .

Q. What computational methods are employed to predict the compound's reactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, guided by triazole’s π-π stacking and hydrogen-bonding potential .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8, high BBB permeability) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites for derivatization .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar azetidine-triazole derivatives?

  • Methodological Answer :
  • Assay Standardization :
ParameterExample VariabilityResolution Strategy
Cell LineIC50 varies (e.g., 5 µM vs. 20 µM)Use common lines (e.g., HEK293) and replicate across labs .
SolubilityDMSO vs. aqueous buffer differencesPre-test solubility via nephelometry .
  • Stereochemical Confirmation : Chiral HPLC or X-ray to rule out enantiomer-driven activity differences .

Experimental Design Considerations

Q. How to design a robust in vitro/in vivo study to evaluate this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • In Vitro :
  • Target : COX-2 inhibition assay (ELISA-based, IC50 determination) .
  • Controls : Celecoxib (positive control) and vehicle (DMSO <0.1%) .
  • In Vivo :
  • Model : Murine carrageenan-induced paw edema .
  • Dosage : 10–50 mg/kg (oral), with plasma PK analysis via LC-MS/MS .

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